![molecular formula C12H8ClFN2O2 B2383314 6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid CAS No. 1406100-38-6](/img/structure/B2383314.png)
6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid
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Overview
Description
6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro group at the 6th position, a fluoroanilino group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to form 6-chloro-2-nitropyridine.
Reduction: The nitro group is then reduced to an amino group, resulting in 6-chloro-2-aminopyridine.
Fluoroaniline Coupling: The 6-chloro-2-aminopyridine is then coupled with 3-fluoroaniline under appropriate conditions to form 6-chloro-2-(3-fluoroanilino)pyridine.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group at the 3rd position, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The carboxylic acid group plays a crucial role in its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine-6-carboxylic acid: Similar structure but different substitution pattern.
2-(2-Chloro-6-fluoroanilino)pyridine-3-carboxylic acid: Similar functional groups but different positions.
Uniqueness
6-Chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-(3-fluoroanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-10-5-4-9(12(17)18)11(16-10)15-8-3-1-2-7(14)6-8/h1-6H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHJMPOTUKVFKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=CC(=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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